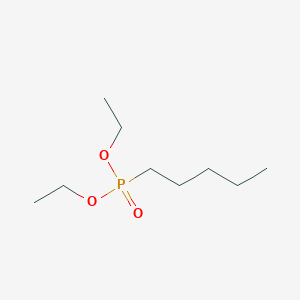
Phosphonic acid, pentyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, pentyl-, diethyl ester is an organophosphorus compound with the chemical formula (C_9H_{21}O_3P) It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, pentyl-, diethyl ester can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with pentyl bromide under reflux conditions to yield diethyl pentylphosphonate .
Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with alkyl halides. This reaction typically uses a palladium catalyst such as Pd(PPh₃)₄ and occurs under microwave irradiation, resulting in high yields and retention of configuration at the phosphorus center .
Industrial Production Methods
Industrial production of diethyl pentylphosphonate often employs large-scale Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, continuous flow reactors may be used to enhance the reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Phosphonic acid, pentyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Phosphonic acid, pentyl-, diethyl ester has diverse applications in scientific research:
作用機序
The mechanism of action of diethyl pentylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The phosphorus atom in the compound can form strong bonds with various biomolecules, leading to its biological activity .
類似化合物との比較
Similar Compounds
Diethyl benzylphosphonate: Used in the synthesis of antimicrobial agents and as a reactant in organic synthesis.
Diethyl methylphosphonate: Commonly used as a flame retardant and in the synthesis of other organophosphorus compounds.
Diethyl ethylphosphonate: Utilized in the production of plasticizers and as an intermediate in chemical synthesis.
Uniqueness
Phosphonic acid, pentyl-, diethyl ester is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where other phosphonates may not be as effective, such as in the synthesis of certain biologically active compounds and specialty chemicals .
特性
CAS番号 |
1186-17-0 |
|---|---|
分子式 |
C9H21O3P |
分子量 |
208.23 g/mol |
IUPAC名 |
1-diethoxyphosphorylpentane |
InChI |
InChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3 |
InChIキー |
RWKSDJWCHGWVBF-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(OCC)OCC |
正規SMILES |
CCCCCP(=O)(OCC)OCC |
同義語 |
Pentylphosphonic acid diethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















